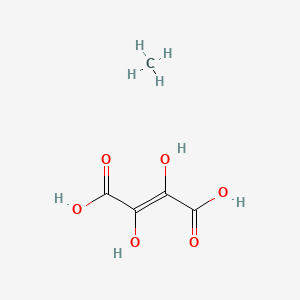

Dihydroxyfumaric acid (hydrate)

Description

BenchChem offers high-quality Dihydroxyfumaric acid (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyfumaric acid (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8O6 |

|---|---|

Molecular Weight |

164.11 g/mol |

IUPAC Name |

(E)-2,3-dihydroxybut-2-enedioic acid;methane |

InChI |

InChI=1S/C4H4O6.CH4/c5-1(3(7)8)2(6)4(9)10;/h5-6H,(H,7,8)(H,9,10);1H4/b2-1+; |

InChI Key |

AEZLZZHKELJGIA-TYYBGVCCSA-N |

Isomeric SMILES |

C.C(=C(/C(=O)O)\O)(\C(=O)O)/O |

Canonical SMILES |

C.C(=C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dynamic Equilibrium: An In-depth Technical Guide to the Keto-Enol Tautomerism of Dihydroxyfumaric Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic hydroxy acid, plays a significant role in various biological and chemical processes.[1] Its chemical behavior in aqueous solution is governed by a fascinating and crucial phenomenon: keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium of DHF in an aqueous environment, synthesizing theoretical insights from computational studies with practical guidance on experimental validation. We will delve into the structural nuances of the predominant tautomers, the energetic landscape of their interconversion, and the analytical methodologies employed to characterize this dynamic equilibrium. This document is intended to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug development, offering a robust understanding of DHF's tautomeric behavior and the tools to investigate it.

Introduction to Dihydroxyfumaric Acid and Tautomerism

Dihydroxyfumaric acid, systematically known as (2E)-2,3-dihydroxybut-2-enedioic acid, is a C4-dicarboxylic acid structurally related to fumaric acid with hydroxy groups at the 2- and 3-positions.[2] First synthesized by Fenton in the 1890s, it is an intermediate in various metabolic pathways and exhibits antioxidant properties.[1]

A key characteristic of DHF in solution is its existence as a mixture of constitutional isomers known as tautomers.[1] Tautomers are readily interconvertible isomers that differ in the position of a proton and the location of a double bond.[3] In the case of DHF, the relevant equilibrium is between the keto and enol forms. While some older literature suggests a simple 80% enol to 20% keto ratio in solution, recent computational studies reveal a more complex and nuanced picture.[1] Understanding this equilibrium is critical, as the different tautomers can exhibit distinct chemical reactivity, physical properties, and biological activity.

The Tautomeric Landscape of Dihydroxyfumaric Acid in Aqueous Solution: A Computational Perspective

Recent in-depth computational studies using Density Functional Theory (DFT) have provided significant insights into the geometric isomerization and keto-enol tautomerization of dihydroxyfumaric acid.[4] These studies have identified numerous possible isomers, but a few key structures dominate the equilibrium in an aqueous environment.

A comprehensive study identified 45 isomers of DHF, comprising 23 keto and 22 enediol (enol) forms.[4][5] In aqueous solution, three enediol structures (E1, E2, and E3) are the most stable and collectively account for approximately 97.3% of the enol population.[4] Interestingly, while the E1 isomer is the most stable in the gas phase, the E2 isomer is the most stable in water, highlighting the significant influence of the solvent.

The relative abundance of these three major enol tautomers in an aqueous medium is as follows:

-

E2: 38.4%

-

E1: 31.8%

-

E3: 27.1%

The interconversion between these enol forms and their corresponding keto forms proceeds primarily through proton transfer.[4] The activation energy for this keto-enol tautomerization is significantly lower in water compared to the gas phase, with a reduction of 50-80 kJ mol⁻¹.[4] This indicates that the aqueous environment facilitates the interconversion between the keto and enol forms.

The equilibrium constants for the transformation of the most stable enol forms to their corresponding keto forms are significantly higher in water than in the gas phase, suggesting a solvent-driven shift in the equilibrium.[4]

Data Summary: Calculated Properties of DHF Tautomers in Aqueous Solution

| Tautomer Type | Isomer | Relative Abundance in Water (%) | Key Structural Features |

| Enediol | E2 | 38.4 | Most stable isomer in aqueous solution. |

| Enediol | E1 | 31.8 | Most stable isomer in the gas phase. |

| Enediol | E3 | 27.1 | The third most stable enediol isomer in water. |

Data sourced from DFT studies at the B3LYP/6–311++G(2df,2p) level of theory.[4]

Visualization of the Tautomeric Equilibrium

Caption: Predominant enol tautomers of DHF in aqueous solution and their equilibrium with keto forms.

Experimental Methodologies for Studying DHF Tautomerism

While computational studies provide a powerful predictive framework, experimental validation is crucial for a complete understanding. Several spectroscopic techniques are well-suited for investigating keto-enol tautomerism in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures and relative concentrations of tautomers in solution. By analyzing chemical shifts and coupling constants, one can distinguish between the keto and enol forms.

-

Sample Preparation:

-

Prepare a solution of dihydroxyfumaric acid in a deuterated solvent, typically deuterium oxide (D₂O) for aqueous studies. The concentration should be optimized for signal-to-noise ratio, typically in the range of 10-50 mM.

-

Ensure the dihydroxyfumaric acid is fully dissolved. Gentle heating or sonication may be employed if necessary.[6]

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature. Variable temperature NMR studies can also be insightful for understanding the thermodynamics of the equilibrium.[7]

-

Use appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For quantitative analysis, ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay.

-

-

Data Analysis:

-

Assign the peaks in the ¹H and ¹³C spectra to the respective protons and carbons of the different tautomers present. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with predicted chemical shifts from computational models.

-

Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectrum. The ratio of the integrals will provide the relative concentrations of the tautomers at equilibrium.

-

Sources

- 1. scispace.com [scispace.com]

- 2. Dihydroxyfumaric acid | C4H4O6 | CID 54678503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DIHYDROXYFUMARIC ACID CAS#: 133-38-0 [m.chemicalbook.com]

- 7. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Dihydroxyfumarate in Glyoxylate and Dicarboxylate Metabolism

This guide provides a comprehensive exploration of dihydroxyfumarate's pivotal role at the intersection of glyoxylate and dicarboxylate metabolism. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these pathways and the experimental approaches to their study.

Introduction: The Metabolic Nexus of Carbon Assimilation

In the landscape of central carbon metabolism, the glyoxylate and dicarboxylate pathways are crucial for the metabolic flexibility of bacteria, fungi, plants, and certain protists.[1] These interconnected networks allow organisms to synthesize essential C4-dicarboxylic acids like succinate, malate, and oxaloacetate from simple two-carbon precursors, such as acetate.[1] This capability is fundamental for survival in nutrient-limited environments and for bypassing the carbon-losing decarboxylation steps of the tricarboxylic acid (TCA) cycle.[1][2][3]

The glyoxylate cycle, an anabolic variant of the TCA cycle, facilitates the net conversion of acetyl-CoA into succinate, which can then be used for carbohydrate synthesis and other biosynthetic processes.[3][4] Central to this nexus is the often-overlooked intermediate, dihydroxyfumarate (DHF) . While chemically unstable, DHF represents a key node, linking the metabolism of tartrate isomers to the core machinery of the glyoxylate and dicarboxylate pathways. Understanding the enzymatic control and chemical reactivity of DHF is critical for a complete picture of this metabolic hub and for identifying potential targets for therapeutic intervention.

Dihydroxyfumarate: A Chemically Reactive Intermediate

Dihydroxyfumarate ((E)-2,3-dihydroxybut-2-enedioic acid) is a C4-dicarboxylic acid characterized by an ene-diol functional group.[5][6] This structural feature imparts significant chemical reactivity, making DHF susceptible to auto-oxidation and decarboxylation.[5] Its inherent instability means that in biological systems, it is tightly controlled and rapidly converted by specific enzymes. From an experimental standpoint, the instability of DHF necessitates careful handling; its salts, such as the dilithium salt, are often used to improve stability for in vitro assays.[7][8] The ene-diol moiety is an efficient electron scavenger, similar to ascorbic acid, which also hints at a potential role in managing oxidative stress.[5][9]

Enzymatic Interconversions: The Gateway to Central Metabolism

Dihydroxyfumarate serves as a bridge, connecting the catabolism of tartaric acid isomers with the central metabolic pathways. This connection is primarily mediated by the enzyme meso-tartrate dehydrogenase.

meso-Tartrate Dehydrogenase: The Key Oxidoreductase

meso-Tartrate dehydrogenase (EC 1.3.1.7) is an NAD⁺-dependent enzyme that catalyzes the reversible oxidation of meso-tartrate into dihydroxyfumarate.[10][11][12]

Reaction: meso-tartrate + NAD⁺ ⇌ dihydroxyfumarate + NADH + H⁺[11][12]

This reaction is a critical entry point for tartrate into the dicarboxylate pool.[10] The enzyme, first crystallized from the bacterium Pseudomonas putida, often exhibits broad specificity, also acting on other tartrate isomers like D-tartrate to produce oxaloglycolate.[10][13] The reaction mechanism involves a deprotonation of the substrate's hydroxyl group, followed by a stereospecific hydride transfer to NAD⁺, yielding the unstable β-keto acid intermediate, dihydroxyfumarate.[10]

The Fate of Dihydroxyfumarate

Once formed, the unstable dihydroxyfumarate is channeled into one of several subsequent reactions, preventing its accumulation and spontaneous degradation.

The enzyme dihydroxyfumarate decarboxylase (EC 4.1.1.54) catalyzes the cleavage of a carbon-carbon bond to produce tartronate semialdehyde and carbon dioxide.[14]

Reaction: dihydroxyfumarate ⇌ tartronate semialdehyde + CO₂[14]

This reaction firmly places DHF within the broader glyoxylate and dicarboxylate metabolism network, as tartronate semialdehyde can be further metabolized.[14]

In some contexts, intermediates derived from tartrate oxidation, such as oxaloglycolate, can non-enzymatically rearrange to yield dihydroxyfumarate.[13] Furthermore, DHF itself can react with various small aldehydes like glyoxylate and glycolaldehyde, a process that has been explored in prebiotic chemistry scenarios for the selective formation of ketosugars.[7][15] This high reactivity underscores the necessity for tight enzymatic control in a cellular environment.

The following diagram illustrates the central position of dihydroxyfumarate, linking tartrate metabolism to the core glyoxylate and dicarboxylate pathways.

Integration with the Glyoxylate and Dicarboxylate Cycles

The glyoxylate cycle is an anabolic pathway that bypasses the two decarboxylation steps of the TCA cycle, enabling the net synthesis of C4 compounds from C2 units.[2][3][16] It shares five enzymes with the TCA cycle: citrate synthase, aconitase, succinate dehydrogenase, fumarase, and malate dehydrogenase.[3][17] Its two unique enzymes are isocitrate lyase (ICL) and malate synthase (MS).[2]

The products of DHF metabolism feed directly into this system:

-

Glyoxylate , produced from DHF-derived intermediates, can be condensed with acetyl-CoA by malate synthase to form malate.[2]

-

This malate can then be oxidized to oxaloacetate, a precursor for gluconeogenesis, or it can replenish the TCA cycle.[16]

This connection allows organisms to utilize alternative carbon sources like tartrate for biomass and energy production, a critical adaptation for pathogens like Mycobacterium tuberculosis and Candida albicans during host infection when glucose is scarce.[2][16]

Experimental Methodologies

Studying the role of dihydroxyfumarate requires specialized experimental approaches that account for its inherent instability and the complex kinetics of the enzymes involved.

Enzyme Activity Assay: meso-Tartrate Dehydrogenase

This protocol outlines a continuous spectrophotometric assay to determine the activity of meso-tartrate dehydrogenase by monitoring the production of NADH.

Causality Behind Experimental Choices:

-

Buffer pH: The reaction is assayed at a pH of 8.4-9.0, which is optimal for the oxidative activity of many dehydrogenases, including tartrate dehydrogenase from Rhodopseudomonas sphaeroides.[18]

-

Wavelength: NADH has a distinct absorbance maximum at 340 nm, while NAD⁺ does not. This allows for direct, real-time measurement of the reaction rate.

-

Reagent Purity: Substrates must be of high purity to avoid interfering side reactions. Dihydroxyfumarate itself can act as a noncompetitive inhibitor to the enzyme, so its accumulation must be considered in kinetic studies.[18]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.5)

-

50 µL of 20 mM NAD⁺

-

50 µL of 100 mM meso-tartrate

-

Appropriate concentrations of required cations (e.g., Mn²⁺ and NH₄⁺ for some bacterial enzymes).[18]

-

-

Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C) in a temperature-controlled spectrophotometer for 5 minutes to ensure thermal equilibrium.

-

Initiation: Add 50 µL of a purified enzyme solution to the cuvette to initiate the reaction. Mix quickly by inversion.

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. Record the absorbance at 15-second intervals.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

The following workflow diagram visualizes the enzyme assay protocol.

Kinetic Parameters of Tartrate Dehydrogenases

The kinetic properties of these enzymes are crucial for understanding their physiological roles and for designing potential inhibitors. Dihydroxyfumarate has been shown to be a noncompetitive inhibitor of L-(+)-tartrate dehydrogenase.[18]

| Enzyme Source | Substrate | Km (mM) | Inhibitor | Ki (mM) | Inhibition Type |

| Rhodopseudomonas sphaeroides Y | L-(+)-tartrate | - | Dihydroxyfumarate | 0.06 | Noncompetitive |

| Rhodopseudomonas sphaeroides Y | D-(+)-malate | - | Dihydroxyfumarate | 0.027 | Noncompetitive |

| Rhodopseudomonas sphaeroides Y | L-(+)-tartrate | - | meso-tartrate | 1.0 | Competitive |

| Rhodopseudomonas sphaeroides Y | D-(+)-malate | - | meso-tartrate | 0.28 | Competitive |

| Data synthesized from Rodwell (1971).[18] |

Relevance to Drug Development

The glyoxylate cycle is absent in vertebrates, making its enzymes, particularly isocitrate lyase and malate synthase, attractive targets for the development of antimicrobial agents.[3][16] By targeting these unique enzymes, it is possible to specifically inhibit the growth of pathogens that rely on this pathway for survival within a host, without affecting the host's metabolism.

Given that dihydroxyfumarate metabolism provides a direct route to feed carbon into the glyoxylate cycle, the enzymes responsible for its formation and conversion, such as meso-tartrate dehydrogenase and dihydroxyfumarate decarboxylase, represent novel, upstream targets. Inhibiting these enzymes could starve the glyoxylate cycle of essential precursors, thereby crippling the pathogen's ability to utilize alternative carbon sources. This strategy could be particularly effective against persistent infections where bacteria enter a metabolically adapted state.

Conclusion

Dihydroxyfumarate, though a transient and unstable molecule, plays a critical and well-defined role at the crossroads of dicarboxylate and glyoxylate metabolism. It serves as the essential link in the microbial catabolism of tartrate, channeling carbon from this dicarboxylic acid into the central metabolic pathways required for anaplerosis and gluconeogenesis. The enzymes that produce and consume DHF are highly specific and efficient, representing potential untapped targets for the development of novel antimicrobial therapies. A thorough understanding of the chemistry of DHF and the enzymology of its metabolic network is paramount for researchers and drug developers aiming to exploit the unique metabolic vulnerabilities of pathogenic microorganisms.

References

-

Frontiers. (2022). Engineering the glyoxylate cycle for chemical bioproduction. [Link]

-

Metabolism of carbohydrates. (n.d.). Glyoxylate cycle. [Link]

-

Grokipedia. (n.d.). Meso-tartrate dehydrogenase. [Link]

-

Krishnamurthy, R., et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. PMC. [Link]

-

Wikipedia. (n.d.). Dihydroxyfumarate decarboxylase. [Link]

-

Chew, S. Y., et al. (2019). The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae. PMC. [Link]

-

Wikipedia. (n.d.). Glyoxylate cycle. [Link]

-

ExplorEnz. (n.d.). EC 1.3.1.7. [Link]

-

Biotech MCQ. (2022). Glyoxylate cycle and its regulation. [Link]

-

Karsten, W. E., et al. (2010). Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions. PMC. [Link]

-

Rodwell, V. W. (1971). Purification and characterization of a bifunctional L-(+)-tartrate dehydrogenase-D-(+)-malate dehydrogenase (decarboxylating) from Rhodopseudomonas sphaeroides Y. PubMed. [Link]

-

IUBMB Nomenclature. (n.d.). EC 1.3.1.7. [Link]

-

Krishnamurthy, R., et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society. [Link]

-

eQuilibrator. (n.d.). CommonName object (58561). [Link]

-

ResearchGate. (2026). Occurrence and Chemistry of Dihydroxyfumaric Acid. [Link]

-

Smietana, M., et al. (2016). Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: A Preparative Approach to the Glyoxylate Scenario. PubMed. [Link]

-

Krishnamurthy, R., et al. (2012). Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate. PubMed. [Link]

-

MDPI. (2026). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. [Link]

-

REVISTA DE CHIMIE. (n.d.). Understanding the Chemical Reactivity of Dihydroxyfumaric Acid and its Derivatives through Conceptual DFT. [Link]

-

ResearchGate. (2006). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. [Link]

-

Grokipedia. (n.d.). Glyoxylate and dicarboxylate metabolism. [Link]

-

Journal of Biological Chemistry. (n.d.). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii. [Link]

-

Guccione, E., et al. (n.d.). The Dual-Functioning Fumarate Reductase Is the Sole Succinate:Quinone Reductase in Campylobacter jejuni and Is Required for Full Host Colonization. PMC. [Link]

-

PubChem. (n.d.). Dihydroxyfumaric acid. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 4. biotechnologymcq.com [biotechnologymcq.com]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. Dihydroxyfumaric acid | C4H4O6 | CID 54678503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. One moment, please... [enzyme-database.org]

- 12. EC 1.3.1.7 [iubmb.qmul.ac.uk]

- 13. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroxyfumarate decarboxylase - Wikipedia [en.wikipedia.org]

- 15. Exploratory experiments on the chemistry of the "glyoxylate scenario": formation of ketosugars from dihydroxyfumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 18. Purification and characterization of a bifunctional L-(+)-tartrate dehydrogenase-D-(+)-malate dehydrogenase (decarboxylating) from Rhodopseudomonas sphaeroides Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Transient Genesis of Dihydroxyfumaric Acid in Tartaric Acid Oxidation

Executive Summary Dihydroxyfumaric acid (DHF) represents a paradoxical entity in organic chemistry: it is a potent antioxidant and a critical metabolic intermediate, yet its "natural occurrence" is defined by its transience. Unlike stable organic acids (citric, malic), DHF exists primarily as a fleeting bridge in the oxidative catabolism of tartaric acid. This guide dissects the specific mechanisms of its formation—both enzymatic and geochemical (Fenton-type)—and provides researchers with the protocols necessary to stabilize, isolate, and quantify this elusive compound.

Part 1: Mechanistic Foundations & Chemical Identity

The Oxidative Dehydrogenation Mechanism

The conversion of tartaric acid (

-

Substrate: L(+)-Tartaric Acid (2,3-dihydroxybutanedioic acid).

-

Key Structural Feature: The molecule possesses two hydroxyl groups attached to a carbon-carbon double bond (enediol), flanked by two carboxylic acid groups. This structure is highly reactive and prone to tautomerization into oxaloglycolic acid.

Tautomeric Instability

DHF is the enol form. In aqueous solution, it exists in equilibrium with its keto form, diketosuccinic acid. This equilibrium is pH-dependent and drives the molecule's rapid degradation, making "natural occurrence" difficult to detect without stabilization.

Figure 1: The Oxidative Pathway of Tartaric Acid The following diagram illustrates the oxidative removal of hydrogen from tartaric acid to form DHF and its subsequent degradation pathways.

Caption: Mechanistic flow from stable tartaric acid to transient DHF and its degradation products.[3][5][6]

Part 2: Natural & Mimetic Occurrence

The "Wine Matrix" Phenomenon (Geochemical Occurrence)

In enology and food chemistry, DHF is naturally generated during the aging of wine through Fenton Chemistry . This is a non-enzymatic oxidation where trace iron (Fe²⁺/Fe³⁺) naturally present in grapes acts as a catalyst in the presence of dissolved oxygen.

-

The Trigger: Oxygen ingress during barrel aging or micro-oxygenation.

-

The Catalyst: Iron ions (Fe²⁺) reduce hydrogen peroxide (

) to hydroxyl radicals ( -

The Reaction: Hydroxyl radicals abstract hydrogen from tartaric acid, yielding DHF.

-

Significance: DHF acts as a "sacrificial" antioxidant in wine, scavenging radicals before they oxidize ethanol to acetaldehyde.

Biological Metabolism (Enzymatic Occurrence)

While rare in higher plants, specific bacteria utilize a tartrate-oxidizing pathway.

-

Organism: Pseudomonas species (e.g., P. putida).

-

Enzyme: Tartrate Dehydrogenase (TDH).

-

Pathway: L-Tartrate + NAD⁺

Dihydroxyfumarate + NADH + H⁺. -

Fate: The bacteria immediately utilize Dihydroxyfumarate Decarboxylase to convert DHF into glycerate, preventing accumulation. This rapid turnover is why DHF is rarely isolated in high concentrations from biomass.

Part 3: Experimental Protocols

Protocol A: Controlled Fenton Synthesis (Bio-Mimetic)

To study DHF, researchers must often synthesize it in situ using a controlled Fenton reaction that mimics the wine aging process but at accelerated rates.

Reagents:

-

L-Tartaric Acid (0.1 M)

-

Ferrous Sulfate (

, catalytic amount) -

Hydrogen Peroxide (

, 30%) -

Sodium Hydroxide (for pH adjustment)

Step-by-Step Workflow:

-

Solubilization: Dissolve 15g of L-tartaric acid in 100mL of ice-cold distilled water (

). -

Catalyst Addition: Add 20mg of Ferrous Sulfate. Stir until dissolved.

-

Oxidation Initiation: Slowly add

dropwise while maintaining temperature -

Colorimetric Check: The solution will transiently turn violet upon addition of NaOH, indicating the presence of the enediol iron complex.

-

Precipitation: DHF is less soluble than tartaric acid. Add cold ethanol to precipitate the DHF hydrate.

Protocol B: HPLC Quantification of DHF

Due to DHF's instability, standard organic acid protocols must be modified to prevent on-column degradation.

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) | Standard retention for polar organic acids. |

| Mobile Phase | 20mM | Acidic pH suppresses ionization ( |

| Flow Rate | 0.8 mL/min | Moderate flow prevents high backpressure while ensuring separation. |

| Temperature | 4°C - 10°C (Critical) | Crucial: Column oven must be cooled to prevent thermal decarboxylation during the run. |

| Detection | UV-Vis Diode Array (290 nm) | DHF has a distinct absorption max at ~290nm due to the conjugated double bond, unlike tartaric acid (210nm). |

Figure 2: HPLC Method Validation Logic This diagram outlines the decision tree for validating DHF detection, ensuring signal specificity against degradation products.

Caption: Analytical workflow emphasizing thermal control and dual-wavelength confirmation.

Part 4: Applications in Drug Development

For pharmaceutical researchers, DHF is more than a degradation product; it is a versatile synthon.

-

Copolymerization: The double bond allows DHF to be polymerized into biodegradable polyesters with hydrophilic properties.

-

Antioxidant Formulation: DHF is investigated as a stabilizer for oxidatively sensitive drugs, offering higher scavenging capacity than ascorbic acid in specific redox potentials.

-

Heterocyclic Synthesis: It serves as a precursor for pyrazines and other heterocycles via condensation reactions with diamines.

References

-

Fenton, H.J.H. (1894). Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions.

-

Kohn, L.D., & Jakoby, W.B. (1968).[9] Tartaric Acid Metabolism: Crystalline Protein Converting Meso-Tartrate and Dihydroxyfumarate to Glycerate. Journal of Biological Chemistry.

-

Danilewicz, J.C. (2014). Role of Tartaric and Malic Acids in Wine Oxidation. American Journal of Enology and Viticulture.

-

PubChem. (n.d.). Dihydroxyfumaric Acid Compound Summary. National Library of Medicine.

-

Gorbachev, M., et al. (2015). Antioxidant Properties of Dihydroxyfumaric Acid and its Dimethyl Ether. Chemistry Journal of Moldova.

Sources

- 1. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Treatment of tartaric acid with Fenton's reagent gives : [allen.in]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for Determining Antioxidant Capacity using the DPPH Radical Scavenging Assay with Dihydroxyfumaric Acid

Introduction: The Imperative of Antioxidant Quantification

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial molecules that can donate an electron to a free radical, thereby neutralizing it and mitigating cellular damage.[1] Consequently, the accurate quantification of the antioxidant capacity of novel compounds is a cornerstone of research in pharmacology, food science, and cosmetics.[1][2]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted method for screening antioxidant activity due to its simplicity, speed, and reliability.[2][3] This assay utilizes the stable DPPH free radical, which allows for a straightforward spectrophotometric evaluation of a compound's ability to act as a hydrogen or electron donor.[1][4]

Dihydroxyfumaric acid (DHF), a naturally occurring dicarboxylic acid, presents a compelling subject for antioxidant studies. Its structure, featuring an ene-diol moiety similar to that of the well-known antioxidant ascorbic acid, confers significant radical scavenging properties.[5][6] Previous research has confirmed DHF's efficacy as a potent free-radical scavenger, making it an excellent candidate for investigation and a potential benchmark compound.[5][7][8]

This application note provides a detailed, validated protocol for conducting the DPPH radical scavenging assay with a specific focus on using dihydroxyfumaric acid as the test compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles and a step-by-step guide to ensure experimental robustness and data integrity.

Principle of the DPPH Assay: A Mechanistic Overview

The DPPH assay is predicated on a straightforward colorimetric reaction. The DPPH molecule is a stable free radical due to the delocalization of the spare electron over the molecule, which prevents dimerization. This delocalization gives DPPH a deep violet color in solution, with a characteristic strong absorbance maximum around 517 nm.[1][2][4]

When an antioxidant compound (denoted as A-H) is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction process leads to a stoichiometric loss of the violet color, resulting in a pale yellow solution.[9][10] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant compound.[1]

The primary mechanisms by which an antioxidant quenches the DPPH radical are:

-

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the DPPH radical.

-

DPPH• + A-H → DPPH-H + A•

-

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to DPPH•, which is then followed by the transfer of a proton.[9][10]

-

DPPH• + A-H → DPPH⁻ + [A-H]•⁺

-

DPPH⁻ + H⁺ → DPPH-H

-

The following diagram illustrates this fundamental reaction.

Caption: Mechanism of DPPH radical scavenging by an antioxidant like DHF.

Materials, Reagents, and Equipment

Equipment

-

UV-Vis Spectrophotometer or 96-well microplate reader capable of reading absorbance at 517 nm.

-

Calibrated analytical balance.

-

Calibrated micropipettes (multichannel recommended for 96-well plates).

-

Vortex mixer.

-

Standard laboratory glassware (volumetric flasks, beakers).

-

96-well flat-bottom microplates.

Chemicals and Reagents

-

2,2-diphenyl-1-picrylhydrazyl (DPPH), M.W. 394.32 g/mol .

-

Dihydroxyfumaric acid (DHF), M.W. 148.07 g/mol .

-

Positive Control: Ascorbic acid, Trolox, or Gallic acid.

-

Solvent: Methanol (HPLC grade) or Ethanol (95-100%). Note: Methanol is a common solvent, but ethanol is preferred due to lower toxicity.[10]

-

Ultrapure water.

Reagent Preparation: A Foundation for Accuracy

Causality Note: Precise reagent preparation is critical for reproducibility. The DPPH solution is light-sensitive; therefore, all preparation and storage steps must be performed with protection from light (e.g., using amber glassware or aluminum foil) to prevent auto-reduction and maintain radical stability.[11]

| Reagent | Preparation Instructions | Storage Conditions |

| DPPH Stock Solution (1 mM) | Accurately weigh 19.7 mg of DPPH powder. Dissolve in a 50 mL volumetric flask with methanol. Mix thoroughly until fully dissolved. | Store at 4°C, protected from light. Stable for up to one week. |

| DPPH Working Solution (~0.1 mM) | Dilute the 1 mM stock solution 1:10 with methanol (e.g., 5 mL of stock into 45 mL of methanol). Adjust the concentration with methanol until the absorbance at 517 nm is 1.0 ± 0.2 . This standardization is crucial for consistent results.[10] | Prepare fresh daily before use. Keep protected from light. |

| DHF Stock Solution (1 mg/mL) | Accurately weigh 10 mg of Dihydroxyfumaric acid. Dissolve in 10 mL of methanol (or appropriate solvent). | Prepare fresh. DHF can be unstable in solution. |

| DHF Serial Dilutions | Perform serial dilutions from the stock solution to create a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL). | Use immediately after preparation. |

| Positive Control Stock (1 mg/mL) | Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol. | Prepare fresh. Ascorbic acid is particularly prone to oxidation. |

| Positive Control Serial Dilutions | Prepare serial dilutions from the stock solution, similar to the DHF standard curve. | Use immediately after preparation. |

Experimental Protocol: A Step-by-Step Workflow

This protocol is optimized for a 96-well microplate format, which enhances throughput and reduces reagent consumption.

Caption: Experimental workflow for the DPPH antioxidant assay.

Plate Setup

A robust experimental design requires the inclusion of several types of controls to ensure the validity of the results. All samples and controls should be run in triplicate.

-

Test Wells: Contain the DHF sample (or positive control) and the DPPH solution.

-

Negative Control (A_control): Contains the solvent (methanol) and the DPPH solution. This represents 100% of the un-scavenged DPPH radical.

-

Sample Blank Wells: Contain the DHF sample and the solvent (methanol) without DPPH. This is essential to correct for any intrinsic color of the test sample.

Table 2: Example 96-Well Plate Layout NC = Negative Control, B = Blank, PC = Positive Control, S = Sample

| 1 | 2 | 3 | 4 | 5 | 6 | ... | |

|---|---|---|---|---|---|---|---|

| A | NC | NC | NC | PC1-B | PC1-B | PC1-B | ... |

| B | PC1 | PC1 | PC1 | PC2-B | PC2-B | PC2-B | ... |

| C | PC2 | PC2 | PC2 | PC3-B | PC3-B | PC3-B | ... |

| D | PC3 | PC3 | PC3 | S1-B | S1-B | S1-B | ... |

| E | S1 | S1 | S1 | S2-B | S2-B | S2-B | ... |

| F | S2 | S2 | S2 | S3-B | S3-B | S3-B | ... |

| G | S3 | S3 | S3 | ... | ... | ... | ... |

| H | ... | ... | ... | ... | ... | ... | ... |

Assay Procedure

-

Add Samples/Controls: Pipette 100 µL of each DHF serial dilution, positive control dilution, and solvent (for Negative Control wells) into the appropriate wells of the 96-well plate.

-

Add Blanks: In the corresponding blank wells, pipette 100 µL of each DHF and positive control dilution. Add 100 µL of methanol to these wells instead of DPPH solution in the next step.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells.

-

Mix and Incubate: Mix the plate gently for 1 minute. Cover the plate to protect it from light and incubate for 30 minutes at room temperature. The incubation period is critical to allow the reaction to reach a steady state or completion.[10][12]

-

Measure Absorbance: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:

% RSA = [ (A_control - (A_sample - A_blank)) / A_control ] x 100 [12][13]

Where:

-

A_control: The average absorbance of the Negative Control wells (DPPH + solvent).

-

A_sample: The absorbance of the test well (DPPH + DHF sample).

-

A_blank: The average absorbance of the corresponding Sample Blank well (DHF sample + solvent).

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3][12] A lower IC50 value signifies a higher antioxidant potency.

-

Calculate % RSA: For each concentration of DHF and the positive control, calculate the average % RSA.

-

Plot the Data: Create a scatter plot with the concentration of the antioxidant on the x-axis and the corresponding average % RSA on the y-axis.

-

Determine IC50: Perform a linear regression analysis on the linear portion of the curve.[14][15] The equation of the line will be in the form y = mx + c .

-

To find the IC50, set y = 50 and solve for x:

-

IC50 (x) = (50 - c) / m

-

Table 3: Sample Data for IC50 Calculation

| DHF Conc. (µg/mL) | Avg. Absorbance | Avg. % RSA |

| 0 (Control) | 1.052 | 0.0 |

| 15.6 | 0.876 | 16.7 |

| 31.25 | 0.698 | 33.6 |

| 62.5 | 0.511 | 51.4 |

| 125 | 0.305 | 71.0 |

| 250 | 0.112 | 89.4 |

From a plot of this data, linear regression would be used to calculate the precise concentration that yields 50% RSA.

Trustworthiness, Limitations, and Best Practices

-

Self-Validation: The inclusion of a known positive control like Ascorbic Acid or Trolox is non-negotiable.[16] The IC50 value obtained for the positive control should be consistent with established literature values, thereby validating the assay's execution.

-

Solvent Effects: The choice of solvent can influence the reaction kinetics.[1] It is crucial to use the same solvent for all reagents and dilutions to maintain consistency.

-

Reaction Kinetics: The 30-minute incubation time is a general guideline. Some compounds, including certain DHF derivatives, may exhibit fast or slow reaction kinetics.[17][18] For novel compounds, it may be beneficial to perform a time-course experiment to determine the optimal incubation time.

-

Not a Biological System: The DPPH assay is a chemical assay and does not fully replicate the complex environment of a biological system.[1] Therefore, results should be interpreted as a measure of chemical antioxidant capacity. It is highly recommended to complement the DPPH assay with other methods like ABTS, FRAP, or ORAC for a more comprehensive antioxidant profile.[1]

Conclusion

This application note provides a robust and scientifically grounded protocol for assessing the antioxidant capacity of dihydroxyfumaric acid using the DPPH radical scavenging assay. By adhering to the detailed steps for reagent preparation, experimental execution, and data analysis, researchers can generate reliable and reproducible results. The emphasis on proper controls, understanding the assay's mechanism, and acknowledging its limitations ensures that the data obtained is both accurate and correctly interpreted, providing valuable insights for drug discovery, nutraceutical development, and food science applications.

References

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Gonta, M., et al. (2026, January 11). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. IntechOpen. [Link]

-

Secara, N., et al. (2010). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova, 5(2), 59-67. [Link]

-

ResearchGate. (2022, April 3). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]

-

ResearchGate. (2023, April 24). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]

-

Gülçin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

-

Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+· Decolorization Assay. Scribd. [Link]

-

Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

-

BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. [Link]

-

ResearchGate. (n.d.). Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH. ResearchGate. [Link]

-

El-Guendouz, S., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(6), 1-8. [Link]

-

Wikipedia. (n.d.). DPPH. Wikipedia. [Link]

-

Dr. Tulip. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. [Link]

-

Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. [Link]

-

Bio-protocol. (n.d.). DPPH radical scavenging activity. Bio-protocol. [Link]

-

Secara, N., et al. (2010). OBSERVATIONS ON THE ANTIOXIDANT ACTIVITY OF NOVEL DIHYDROXYFUMARIC ACID DERIVATIVES. Chemistry Journal of Moldova. [Link]

-

Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. SCIRP. [Link]

-

Duca, G., et al. (n.d.). STOPPED-FLOW STUDIES OF THE. [Link]

-

Gonta, M., et al. (2025, December 22). Investigation of synergic/anti-synergic interactions of dihydroxifumaric acid and ascorbic acid with DPPH. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spectra of the interaction of DPPH with different concentrations of DHF and AA in (a), (b) ethanol, and in (c), (d) wine model solution. ResearchGate. [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

Sources

- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DPPH - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. zen-bio.com [zen-bio.com]

- 17. msuir.usm.md [msuir.usm.md]

- 18. researchgate.net [researchgate.net]

Preparation of dihydroxyfumaric acid hydrate stock solution in DMSO

An Application Note and Protocol for the Preparation and Handling of Dihydroxyfumaric Acid Hydrate Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, handling, and storage of dihydroxyfumaric acid hydrate (DHFH) stock solutions in dimethyl sulfoxide (DMSO). Dihydroxyfumaric acid (DHF), an endogenous metabolite and natural antioxidant, is a compound of significant interest in metabolic research, antioxidant studies, and as a synthon in organic chemistry.[1][2][3] Given its applications, the ability to prepare stable, accurately concentrated stock solutions is paramount for experimental reproducibility. This guide explains the critical parameters, including solvent quality, dissolution techniques, and storage conditions, to ensure the integrity and longevity of DHFH solutions for research and drug development applications.

Introduction: The Scientific Imperative for a Validated Protocol

Dihydroxyfumaric acid (DHF) is a key intermediate in various biological and chemical processes.[4][5] Its ene-diol moiety confers potent antioxidant properties, making it a subject of study in food science, winemaking, and biomedical research.[3][6] In a laboratory setting, DHF is typically supplied as a hydrate (DHFH), a stable, crystalline powder.

For most cell-based assays and biochemical experiments, DHFH must be dissolved in a biocompatible organic solvent, with DMSO being the most common choice due to its broad solubilizing power.[7][8] However, the preparation of DHFH in DMSO is not trivial. Several factors can compromise the solution's integrity:

-

Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture. Water contamination can significantly decrease the solubility of many organic compounds, including DHFH.[1]

-

Compound Stability: While the solid form is stable under recommended conditions, the long-term stability of DHFH in a DMSO solution is finite and highly dependent on storage temperature.[1][9]

-

Tautomerism: In solution, dihydroxyfumaric acid exists in equilibrium between two tautomeric forms (enol and keto), which can influence its reactivity and interactions.[5]

This protocol provides a self-validating system designed to mitigate these risks, ensuring researchers can produce high-quality, reliable DHFH stock solutions.

Materials and Equipment

Reagents

-

Dihydroxyfumaric Acid Hydrate (CAS: 199926-38-0)[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, Biotechnology Grade (CAS: 67-68-5)

Equipment

-

Analytical balance (readability to 0.01 mg)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL, amber or covered in foil)

-

Calibrated micropipettes (P200, P1000)

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Safety and Handling Precautions

Before beginning, review the Safety Data Sheet (SDS) for all chemicals.

-

General Handling: Handle DHFH powder in a well-ventilated area or chemical fume hood to avoid creating and inhaling dust.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

-

Chemical Incompatibilities: DHFH is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[9][11]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[12]

Experimental Protocol: Preparation of a 100 mM DHFH Stock Solution

This protocol details the preparation of a high-concentration stock solution, which is the most common workflow in a research setting. The principles described can be adapted for other concentrations.

Quantitative Data Summary

| Parameter | Value | Unit | Source / Calculation |

| Compound Name | Dihydroxyfumaric Acid Hydrate | - | - |

| CAS Number | 199926-38-0 | - | [10] |

| Molecular Weight (MW) | 166.09 | g/mol | [1] |

| Target Stock Concentration | 100 | mM | - |

| Solubility in DMSO | ~33 | mg/mL | [1] |

| Equivalent Molar Solubility | ~198.68 | mM | [1] |

| Required Mass for 1 mL | 16.61 | mg | Mass = 0.1 M * 0.001 L * 166.09 g/mol |

Step-by-Step Methodology

-

Pre-Equilibration: Allow the sealed container of DHFH powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder or into the solvent upon opening.

-

Mass Calculation: Calculate the mass of DHFH required for your desired volume and concentration. For 1 mL of a 100 mM stock:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.1 mol/L * 0.001 L * 166.09 g/mol * 1000 mg/g = 16.61 mg

-

-

Weighing: On an analytical balance, carefully weigh the calculated mass of DHFH powder directly into a sterile, appropriately sized microcentrifuge tube. Use an amber tube or wrap a clear tube in aluminum foil to protect the compound from light, as it may be light-sensitive.[9]

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the DHFH powder. For the example above, add 1.0 mL of DMSO.

-

Dissolution:

-

Initial Mixing: Immediately cap the tube tightly and vortex for 30-60 seconds. A suspension will form.

-

Sonication (Causality): Place the tube in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which helps to break apart powder agglomerates and significantly accelerates the dissolution process, especially for compounds nearing their solubility limit.[7]

-

Warming (Optional): If full dissolution is not achieved, the tube can be gently warmed to 37°C for a few minutes, followed by vortexing.[7] This increases the kinetic energy of the system, enhancing solubility. Avoid prolonged heating, which could degrade the compound.

-

-

Verification: Visually inspect the solution against a bright light source to ensure there are no visible particulates or haze. The final solution should be clear and homogenous.

Workflow Visualization

Caption: Decision tree for proper DHFH stock solution storage.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for preparing dihydroxyfumaric acid hydrate stock solutions in DMSO. By adhering to these guidelines—specifically the use of anhydrous DMSO, proper dissolution techniques, and a stringent aliquoting and storage strategy—researchers can ensure the production of reliable and reproducible reagents. This foundation of quality control is indispensable for achieving accurate and meaningful results in drug development and life science research.

References

-

Vlasa, M., et al. (2020). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. IntechOpen. Retrieved from [Link]

-

BioCrick. (n.d.). Dihydroxyfumaric acid. Retrieved from [Link]

-

Gutu, T., et al. (2020). Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. Retrieved from [Link]

-

Gutu, T. (n.d.). Antioxidant Analysis of DHF. Scribd. Retrieved from [Link]

-

MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71311348, Dihydroxyfumaric acid hydrate. Retrieved from [Link]

-

Vlasa, M., et al. (2020). Computational research of dihydroxyfumaric acid and its derivatives with antioxidant activity. ResearchGate. Retrieved from [Link]

-

Gutu, T., et al. (2014). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved from [Link]

-

Alkali Scientific. (n.d.). Dihydroxyfumaric acid hydrate, 1 X 25 g (D113204-25G). Retrieved from [Link]

-

Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

-

Japan Science and Technology Agency. (n.d.). Dihydroxyfumaric acid. J-GLOBAL. Retrieved from [Link]

-

Šimunková, M., et al. (2020). Dimethyl sulfoxide as a strongly coordinating solvent: 3´,4´-dihydroxyflavone-Cu(II)-DMSO system case study. ResearchGate. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. DIHYDROXYFUMARIC ACID CAS#: 526-84-1 [m.chemicalbook.com]

- 7. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Dihydroxyfumaric acid hydrate | C4H6O7 | CID 71311348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Dihydroxyfumaric Acid (DHF) Solutions

Welcome to the technical support guide for dihydroxyfumaric acid (DHF). This resource is designed for researchers, scientists, and drug development professionals who utilize DHF and face the common challenge of its instability in solution. This guide provides in-depth technical explanations, troubleshooting FAQs, and validated protocols to help you maintain the integrity and activity of your DHF solutions.

Section 1: The Core Challenge: Understanding DHF Instability

Dihydroxyfumaric acid is a valuable endogenous metabolite and a powerful antioxidant, structurally similar to ascorbic acid.[1] However, its utility is often hampered by its inherent instability in aqueous solutions. The primary degradation pathway is a spontaneous oxidative decarboxylation, where the molecule loses one or both of its carboxyl groups as CO2.[2] This process is accelerated by several factors, including pH, temperature, and the presence of trace metal ions.[3]

The degradation not only reduces the concentration of the active compound but can also lead to the formation of byproducts that may interfere with experimental results. Understanding the mechanism of this degradation is the first step toward preventing it.

Mechanism of Degradation

In solution, DHF exists in equilibrium between its enol and keto tautomeric forms.[2] The enol form is particularly susceptible to oxidation. The process is significantly catalyzed by divalent metal ions (like Cu²⁺ or Fe²⁺), which can form chelates with the DHF molecule, facilitating electron transfer and subsequent decarboxylation.[3][4]

Diagram 1: Simplified Degradation Pathway of Dihydroxyfumaric Acid

The following diagram illustrates the key stages of DHF degradation, highlighting the points where experimental controls can intervene to enhance stability.

A simplified workflow showing DHF degradation and key intervention points.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with DHF solutions.

Q1: Why is my freshly prepared DHF solution rapidly turning yellow or brown?

A: This color change is a visual indicator of oxidative degradation. The initial, colorless DHF solution is being oxidized to compounds like diketosuccinic acid, which can further break down into colored byproducts.[2] This process is often accelerated by dissolved oxygen and trace metal contaminants in your solvent or glassware.

-

Senior Application Scientist's Note: The ene-diol functional group in DHF is a strong reducing agent, making it highly susceptible to oxidation.[5] Think of it as being as sensitive as ascorbic acid. If your buffer or water source has even trace amounts of metal ions (e.g., from pipes or storage containers), you are essentially adding a catalyst for this degradation reaction.[3]

Q2: What is the optimal pH for preparing and storing DHF solutions?

A: DHF is significantly more stable in acidic conditions. A pH between 3.0 and 4.0 is recommended for stock solutions.

-

Senior Application Scientist's Note: In acidic media, the carboxyl groups of DHF are protonated. This reduces the molecule's tendency to form the reactive enolate anion, which is a key intermediate in the metal-catalyzed oxidation pathway.[3] Conversely, at neutral or alkaline pH, the deprotonated carboxylate and hydroxyl groups readily chelate with metal ions, dramatically accelerating degradation.

Q3: I've adjusted the pH, but my solution is still degrading. What else can I do?

A: The most common culprit after pH is metal ion catalysis. The addition of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), is crucial for sequestering these ions.[6][7]

-

Senior Application Scientist's Note: EDTA is a powerful hexadentate ligand that forms highly stable, water-soluble complexes with a wide range of metal ions, including Fe²⁺, Fe³⁺, and Cu²⁺.[8] By binding these ions, EDTA effectively removes them from the solution, preventing them from participating in the catalytic cycle that degrades DHF.[9][10] We recommend using a final concentration of 0.1 to 1 mM EDTA in your DHF stock solutions.

Q4: What is the best solvent for DHF? Should I use water or an organic solvent?

A: While DHF is soluble in some organic solvents like hot methanol, for most biological applications, an aqueous buffer is necessary.[11] The key is not the solvent itself, but the quality and preparation of that solvent.

-

Senior Application Scientist's Note: Always use high-purity, deionized water (ddH₂O) or a suitable buffer that has been degassed and treated with a chelating agent. If using an organic solvent for a stock solution, ensure it is anhydrous and of high purity, as water and metal impurities are the primary drivers of degradation.[12] For long-term storage, powder form is most stable.[12]

Q5: How should I store my DHF solutions to maximize their shelf-life?

A: Store DHF solutions at 2-8°C, protected from light.[11] For long-term storage (>1 week), we strongly recommend preparing aliquots and freezing them at -20°C or -80°C.[12]

-

Senior Application Scientist's Note: Cold temperatures significantly slow the kinetics of all chemical reactions, including the decarboxylation of DHF.[13] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce atmospheric oxygen and moisture, leading to degradation with each cycle. Protection from light is also advisable as a general precaution against photochemical degradation pathways.

Section 3: Validated Protocols

Protocol 3.1: Preparation of a Stabilized DHF Stock Solution (100 mM)

This protocol outlines the steps to prepare a DHF stock solution with enhanced stability for use in downstream experiments.

Materials:

-

Dihydroxyfumaric acid powder (hydrate or anhydrous)

-

High-purity, deionized water (ddH₂O)

-

Disodium EDTA

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Calibrated pH meter

-

Sterile, conical tubes (e.g., 50 mL)

-

Sterile, microcentrifuge tubes for aliquots

Procedure:

-

Prepare the Chelation Buffer: In a 50 mL conical tube, add approximately 40 mL of ddH₂O. Add disodium EDTA to a final concentration of 1 mM. Mix thoroughly until dissolved.

-

Degas the Buffer (Optional but Recommended): To remove dissolved oxygen, sparge the buffer with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Alternatively, use freshly boiled and cooled ddH₂O.

-

Weigh DHF: In a separate tube, accurately weigh the amount of DHF powder required for your target volume and concentration. (For 50 mL of 100 mM DHF hydrate, MW ~184.10 g/mol , weigh 0.92 g).

-

Dissolve DHF: Add the DHF powder to the chelation buffer. Mix by vortexing or gentle inversion. DHF may be slow to dissolve.

-

Adjust pH: Carefully monitor the pH of the solution. It will likely be acidic. Use the 1M HCl or 1M NaOH solutions dropwise to adjust the pH to 3.5 ± 0.2 . This is the most critical step for stability.

-

Final Volume: Once the pH is stable, add the chelation buffer to reach your final desired volume (e.g., 50 mL). Mix well.

-

Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[12] For short-term use (1-2 days), the solution can be kept at 2-8°C.

Protocol 3.2: Quality Control - Spectrophotometric Confirmation of DHF Concentration

This is a basic QC check. Since DHF itself does not have a strong, unique chromophore for simple direct measurement, this protocol assesses stability by monitoring for the appearance of degradation products over time. A stable solution should show minimal change.

Procedure:

-

Immediately after preparing your DHF stock solution (T=0), take a small sample.

-

Dilute the sample in your experimental buffer to a working concentration.

-

Scan the absorbance of the solution from 220 nm to 400 nm using a UV-Vis spectrophotometer. Use the buffer as a blank.

-

Note the initial absorbance spectrum. A fresh, undegraded solution should have minimal absorbance in the higher wavelength regions (>300 nm).

-

After a period of storage under your chosen conditions (e.g., 24 hours at 4°C), repeat the scan on a new sample from the same stock.

-

Interpretation: An increase in absorbance, particularly in the 280-350 nm range, or the appearance of a yellow tint, indicates the formation of degradation products and a loss of DHF integrity. A stable solution will show a nearly identical spectrum to the T=0 reading.

Section 4: Data Summary: Factors Affecting DHF Stability

The following table summarizes the key experimental variables and their impact on the stability of DHF in aqueous solutions.

| Parameter | Poor Stability Condition | Recommended for High Stability | Rationale |

| pH | Neutral to Alkaline (pH > 6) | Acidic (pH 3.0 - 4.0) | Prevents formation of the reactive enolate anion, a key intermediate in the degradation pathway. |

| Metal Ions | Present (even trace amounts) | Absent or Sequestered | Divalent metal ions (Fe²⁺, Cu²⁺) are powerful catalysts for oxidative decarboxylation.[3] |

| Chelating Agents | Absent | Present (e.g., 0.1-1 mM EDTA) | Sequesters and inactivates catalytic metal ions, preventing them from interacting with DHF.[6][9] |

| Temperature | Ambient or Elevated | Low (2-8°C or frozen) | Reduces the kinetic rate of all chemical degradation reactions.[13] |

| Oxygen | High (aerated solutions) | Low (degassed solutions) | Oxygen is a reactant in the oxidative degradation pathway. |

| Light Exposure | Exposed to ambient/UV light | Protected from light | Precautionary measure to prevent potential photochemical degradation. |

References

-

Secara, N., et al. (n.d.). Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Retrieved from [Link]

-

Macaev, F., et al. (2013). Antioxidant Activity of Dihydroxyfumaric Acid and its Derivatives: an Analysis by the ABTS+· Decolorization Assay. Scribd. Retrieved from [Link]

-

Porubin, D., et al. (2026). Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. MDPI. Retrieved from [Link]

-

Rinner, U., et al. (2016). Decarboxylative Cascade Reactions of Dihydroxyfumaric Acid: A Preparative Approach to the Glyoxylate Scenario. PubMed. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Ethylenediaminetetraacetic acid. Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Ethylenediaminetetraacetic acid: Application, toxicity and environmental fate. Retrieved from [Link]

-

BioCrick. (n.d.). Dihydroxyfumaric acid | CAS:133-38-0. Retrieved from [Link]

-

ResearchGate. (2026). Occurrence and Chemistry of Dihydroxyfumaric Acid | Request PDF. Retrieved from [Link]

-

Henan Jinhe Industry Co., Ltd. (n.d.). Characteristics and Application of EDTA. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation mechanism of dicarboxylic acids in the aqueous phase by OH. Retrieved from [Link]

-

University of Bristol. (n.d.). EDTA - Molecule of the Month. Retrieved from [Link]

-

Yuanlian Chemical. (2025). EDTA: The Silent Powerhouse of Modern Industry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation? Retrieved from [Link]

-

SpringerOpen. (n.d.). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combi. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Oxidative decarboxylation. Wikipedia. Retrieved from [Link]

-

Clutch Prep. (n.d.). Decarboxylation Mechanism Explained. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dihydroxyfumaric acid | C4H4O6 | CID 54678503. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antioxidant Properties of Dihydroxyfumaric Acid and Its Dimethyl Ether: a Comparative DFT Study of Their Reactions with the Stable Radical DPPH*. Retrieved from [Link]

-

PubMed. (n.d.). A continuous spectrophotometric method for the determination of diphenolase activity of tyrosinase using 3,4-dihydroxymandelic acid. Retrieved from [Link]

-

MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

-

Pharma Knowledge. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Retrieved from [Link]

-

Springer. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cel. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chelation in Metal Intoxication. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Spectrophotometeric methods for determination of doxycycline in tablet formulation | Request PDF. Retrieved from [Link]

-

Allied Academies. (2018). Derivative spectrophotometric method for the determination of clarithromycin in pharmaceutical formulation and application to in-vitro dissolution. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. scispace.com [scispace.com]

- 3. Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 7. Characteristics and Application of EDTA [jinhetec.com]

- 8. yuanlianchem.com [yuanlianchem.com]

- 9. Ethylenediaminetetraacetic acid: Application, toxicity and environmental fate_Chemicalbook [chemicalbook.com]

- 10. biesterfeld.com [biesterfeld.com]

- 11. ジヒドロキシフマル酸 二水和物 technical, ≥90% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 12. selleckchem.com [selleckchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Improving solubility of dihydroxyfumaric acid hydrate in water

Technical Support Center: Dihydroxyfumaric Acid (DHF) Hydrate

Executive Summary: The Solubility-Stability Paradox

Researchers working with Dihydroxyfumaric Acid (DHF) Hydrate often encounter a critical physicochemical barrier we term the "Solubility-Stability Paradox."

-

The Solubility Issue: In its free acid form, DHF hydrate is sparingly soluble in cold water due to strong intermolecular hydrogen bonding and a rigid crystal lattice. To solubilize it, one typically raises the pH to deprotonate the carboxylic acid groups (pKa₁ ≈ 1.14).

-

The Stability Issue: DHF is an enediol (similar to ascorbic acid).[1] While increasing pH improves solubility by forming the dihydroxyfumarate anion, it simultaneously catalyzes rapid auto-oxidation and decarboxylation. The solution turns yellow/brown as it degrades into diketosuccinic acid and glycolaldehyde.

Core Directive: You cannot have high solubility and high stability simultaneously in water. This guide provides protocols to manage this trade-off.

Decision Logic: Selecting the Right Protocol

Before attempting solubilization, use this decision matrix to select the protocol that matches your experimental constraints.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy.

Protocol A: Cosolvent Stock (Preferred Method)

Context: This method uses an organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous buffer. This maintains the chemical integrity of DHF for longer periods.

Reagents:

-

DHF Hydrate (Solid)

-

Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Abs. 99%)

-

Experimental Buffer (e.g., PBS, pH 7.4)

Step-by-Step Workflow:

-

Weighing: Weigh the required amount of DHF hydrate.

-

Primary Solubilization: Dissolve DHF in DMSO or Ethanol to a concentration of 33 mg/mL (approx. 200 mM). Vortex vigorously. The solution should be clear and colorless.

-

Note: DMSO is preferred for higher concentrations; Ethanol is preferred if DMSO toxicity is a concern for cells.

-

-

Dilution: Add this stock solution dropwise to your aqueous buffer while stirring.

-

Limit: Keep the final organic solvent concentration <1% (v/v) to avoid solvent effects in biological assays.

-

Protocol B: Pure Aqueous Solubilization (The "Salt" Method)

Context: For experiments where organic solvents are strictly prohibited. This method relies on converting the insoluble free acid into the soluble sodium dihydroxyfumarate salt.

WARNING: This solution is thermodynamically unstable . It must be prepared immediately before use.

Reagents:

Step-by-Step Workflow:

-

Deoxygenation: Bubble nitrogen or argon gas through cold water (4°C) for 15 minutes.

-

Why? DHF oxidizes rapidly in the presence of dissolved oxygen.

-

-

Suspension: Add DHF hydrate to the water. It will remain as a white powder suspension.

-

Titration (The Critical Step):

-

Place the beaker on a magnetic stirrer.

-

Insert a pH probe.

-

Add 1M NaOH dropwise.

-

Target pH: Stop exactly at pH 6.0 - 6.5 .

-

Observation: As the pH rises past its pKa values, the powder will dissolve.

-

-

Filtration: If trace particles remain, filter through a 0.22 µm PVDF filter.

-

Immediate Use: Use within 15–30 minutes.

Troubleshooting the Aqueous Method:

| Observation | Diagnosis | Corrective Action |

| Solution turns Yellow/Brown | Oxidation has occurred. Diketosuccinic acid is forming.[6] | Use degassed water. Add 1mM EDTA to chelate trace metals (which catalyze oxidation). |

| Bubbling observed | Decarboxylation (CO₂ release). | Temperature is too high. Keep solution on ice (4°C). |

| Precipitate reforms | pH has drifted back down. | DHF is acidic; as it dissolves, it lowers pH. Readjust pH carefully. |

Mechanistic Insight: Why does it degrade?

Understanding the degradation pathway helps in troubleshooting. DHF is an "enediol" structure. In water, especially at neutral/basic pH, it undergoes oxidative degradation.

Figure 2: The oxidative degradation pathway of Dihydroxyfumaric acid.

Frequently Asked Questions (FAQ)

Q: Can I autoclave DHF solutions? A: No. Heat will instantly decarboxylate the molecule, rendering it inactive. Always use sterile filtration (0.22 µm).

Q: What is the exact pKa of Dihydroxyfumaric Acid? A: The first pKa (pKa₁) is approximately 1.14 , and the second is higher (approx 2.5–3.0). This makes it a relatively strong organic acid compared to acetic acid. This low pKa is why the free acid is so insoluble in non-ionic water—it requires a base to ionize.

Q: Why does my protocol recommend adding EDTA? A: Trace metal ions (Iron, Copper) present in distilled water act as catalysts for the oxidation of the enediol group. EDTA (0.1 - 1.0 mM) chelates these metals, significantly extending the half-life of the DHF solution.

Q: Is the "hydrate" form different from the anhydrous form? A: Yes. The hydrate (MW ~166.[3][5]09) contains water molecules in the crystal lattice. If your protocol calculates molarity based on the anhydrous weight (MW ~148.07), your concentration will be incorrect. Always check the label and adjust calculations.

References

-

Selleck Chemicals. Dihydroxyfumaric acid hydrate: Chemical Properties and Solubility. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54678503, Dihydroxyfumaric acid. Retrieved from

-

Sigma-Aldrich. Dihydroxyfumaric acid hydrate Product Sheet & Safety Data. Retrieved from

-

Studylib. pKa Values Table: Inorganic & Organic Acids (Reference for pKa 1.14). Retrieved from

Sources

Stabilizing dihydroxyfumarate solutions against air oxidation

Welcome to the technical support center for dihydroxyfumarate (DHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation and stabilization of dihydroxyfumarate solutions. Given its inherent instability, proper handling is paramount to ensure experimental reproducibility and success. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction to Dihydroxyfumarate Instability

Dihydroxyfumaric acid (DHF) is an enediol compound with structural similarities to ascorbic acid, and like ascorbic acid, it is a potent antioxidant and radical scavenger[1][2]. However, this reactivity also makes it highly susceptible to degradation, particularly in aqueous solutions. The primary mechanism of degradation is air oxidation, a process significantly accelerated by the presence of transition metal ions and influenced by the pH of the solution. The main degradation product of DHF oxidation is diketosuccinic acid[3]. Understanding and mitigating these instabilities are critical for any experimental work involving DHF.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared dihydroxyfumarate solution rapidly turns yellow/brown. What is happening?

A1: The color change you are observing is a classic indicator of DHF oxidation. The enediol moiety of DHF is readily oxidized by dissolved oxygen in your solvent. This process is often catalyzed by trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) present in your reagents or glassware. The colored products are likely the result of the formation of diketosuccinic acid and potentially subsequent polymerization or side reactions.

Q2: I prepared a DHF solution for an experiment, but the results were not reproducible. Could solution instability be the cause?

A2: Absolutely. If your DHF solution is degrading over the course of your experiment, the effective concentration of the active compound is changing. This will lead to significant variability in your results. It is crucial to use freshly prepared, stabilized DHF solutions for all experiments to ensure consistency.